molecular formula C8H16ClNO B13322608 6-Methoxy-2-azaspiro[3.4]octane hydrochloride

6-Methoxy-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B13322608
M. Wt: 177.67 g/mol
InChI Key: GMTUXRCYQRIKFI-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol This compound is part of the azaspiro family, which is known for its unique spirocyclic structure The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure

Preparation Methods

The synthesis of 6-Methoxy-2-azaspiro[3.4]octane hydrochloride can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product . The specific reaction conditions and reagents used in these synthetic routes are tailored to optimize yield and purity.

Chemical Reactions Analysis

6-Methoxy-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

6-Methoxy-2-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, which could lead to the development of new therapeutic agents. In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate specific molecular pathways. Additionally, in the industrial sector, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure of the compound allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target, but the compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

6-Methoxy-2-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds in the azaspiro family. For example, 2-Methoxy-6-azaspiro[3.4]octane hydrochloride and 6-Azaspiro[2.5]octane hydrochloride share similar spirocyclic structures but differ in their functional groups and ring sizes These differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of 6-Methoxy-2-azaspiro[3

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

6-methoxy-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-2-3-8(4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H

InChI Key

GMTUXRCYQRIKFI-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CNC2.Cl

Origin of Product

United States

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